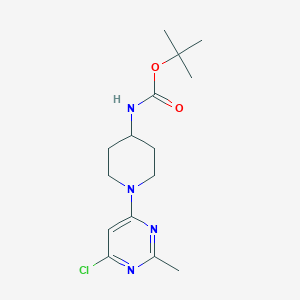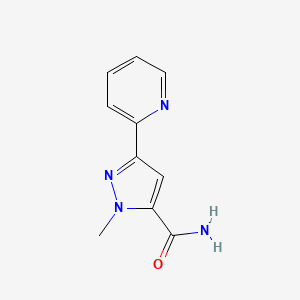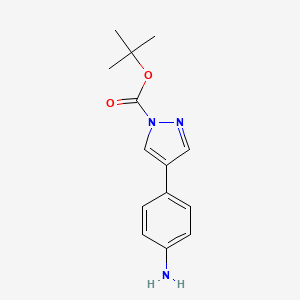
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Overview
Description
4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, also known as 4-Bromo-2-(trifluoromethyl)phenyl)-4-methylpiperazine, is a novel synthetic compound that has recently been discovered and studied for its potential applications in scientific research and lab experiments. 4-Bromo-2-(trifluoromethyl)phenyl)-4-methylpiperazine has a unique chemical structure that is composed of a bromine atom, a trifluoromethyl group, a phenyl group, and a methylpiperazine group. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been found to be a useful tool for the synthesis of novel compounds, as well as for the investigation of the pharmacological properties of existing compounds. In addition, (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine has been studied for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
The exact mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes and proteins, which could potentially lead to the inhibition of certain physiological processes. In addition, (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine has been found to interact with certain receptors in the body, which could potentially lead to the modulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine are not yet fully understood. However, it has been found to interact with certain receptors in the body, which could potentially lead to the modulation of certain physiological processes. In addition, this compound has been found to inhibit certain enzymes and proteins, which could potentially lead to the inhibition of certain physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine in lab experiments include its availability, its low cost, and its low toxicity. In addition, this compound has been found to interact with certain receptors in the body, which could potentially lead to the modulation of certain physiological processes.
However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. In addition, this compound has a relatively short shelf life, and it is not stable in aqueous solutions.
Future Directions
The potential future directions for (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine include further investigations into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted into the development of novel compounds based on this compound, as well as the development of new applications for this compound in medicinal chemistry, biochemistry, and pharmacology. Furthermore, further research could be conducted into the development of more stable formulations of this compound, as well as the development of more efficient and cost-effective synthesis methods.
properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(14)8-11(10)13(15,16)17/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOPXLBMRCZICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-fluorooxan-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472561.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1472562.png)




![2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1472570.png)


